1-(4-Bromobenzyl)-1H-indole

COX-2 inhibition NSAID Indomethacin analogs

1-(4-Bromobenzyl)-1H-indole (CAS not separately assigned for this exact scaffold; InChIKey: MELPKLYITUXQJI-UHFFFAOYSA-N) is a synthetic N-alkylated indole featuring a para-bromobenzyl substituent at the indole nitrogen. With molecular formula C₁₅H₁₂BrN and a calculated LogP of approximately 4.79 , this compound occupies a distinct physicochemical space compared to its unsubstituted benzyl, 4-chlorobenzyl, 4-fluorobenzyl, and 4-methylbenzyl analogs.

Molecular Formula C15H12BrN
Molecular Weight 286.17 g/mol
Cat. No. B1336000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzyl)-1H-indole
Molecular FormulaC15H12BrN
Molecular Weight286.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)Br
InChIInChI=1S/C15H12BrN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2
InChIKeyMELPKLYITUXQJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobenzyl)-1H-indole: Core Attributes and Procurement-Relevant Classification


1-(4-Bromobenzyl)-1H-indole (CAS not separately assigned for this exact scaffold; InChIKey: MELPKLYITUXQJI-UHFFFAOYSA-N) is a synthetic N-alkylated indole featuring a para-bromobenzyl substituent at the indole nitrogen. With molecular formula C₁₅H₁₂BrN and a calculated LogP of approximately 4.79 [1], this compound occupies a distinct physicochemical space compared to its unsubstituted benzyl, 4-chlorobenzyl, 4-fluorobenzyl, and 4-methylbenzyl analogs. It is primarily utilized as a versatile building block in medicinal chemistry and as a key intermediate in the synthesis of COX-2-selective inhibitors [2] and high-affinity serotonergic ligands [3]. Its procurement value is tied to the unique combination of steric bulk, polarizability, and synthetic accessibility conferred by the 4-bromobenzyl group, which cannot be replicated by other 4-substituted benzyl indoles.

1-(4-Bromobenzyl)-1H-indole: Why 4-Chloro, 4-Fluoro, and Unsubstituted Benzyl Analogs Cannot Serve as Drop-in Replacements


The 4-bromobenzyl substituent imparts a unique combination of electronic (σₚ = 0.23 vs. Cl 0.23, F 0.06, CH₃ -0.17, H 0.00) and steric properties (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å, F 1.47 Å, CH₃ ~2.0 Å) that fundamentally alter target engagement [1]. In COX-2 inhibitor design, replacing the 4-chlorobenzoyl group of indomethacin with a 4-bromobenzyl group retains selective COX-2 inhibition, whereas the 4-chlorobenzyl analog does not produce the same pharmacological profile in the reverse ester/amide series [2]. In 5-HT₂A receptor pharmacology, N-(4-bromobenzyl) substitution uniquely yields sub-nanomolar affinity (Ki < 1 nM) and >100-fold selectivity over 5-HT₂C, a profile not observed with smaller amine substituents [3]. Generic substitution by other 4-substituted benzyl indoles therefore risks loss of potency, altered selectivity, or complete inactivity in target applications.

1-(4-Bromobenzyl)-1H-indole: Comparator-Referenced Differentiation Evidence for Procurement Decisions


COX-2 Inhibitory Pharmacophore: 4-Bromobenzyl vs. 4-Chlorobenzoyl Substitution in Indomethacin-Derived Reverse Esters/Amides

In a systematic structure–activity relationship study by Kalgutkar et al. (2005), replacement of the 4-chlorobenzoyl group on the indole nitrogen of indomethacin-derived reverse esters/amides with a 4-bromobenzyl moiety resulted in compounds that retained selective COX-2 inhibitory potency with IC₅₀ values in the low nanomolar range [1]. In contrast, replacement with hydrogen or a 4-chlorobenzyl group in the ester/amide series afforded inactive compounds [2]. The 4-bromobenzyl-substituted reverse esters/amides also inhibited COX-2 activity in the mouse macrophage-like cell line RAW264.7, demonstrating cellular target engagement [1].

COX-2 inhibition NSAID Indomethacin analogs Selectivity

5-HT₂A Receptor Binding Affinity and Selectivity: N-(4-Bromobenzyl) vs. Other Amine Substituents in Indolylalkylamines

Glennon et al. (1994) systematically evaluated 15 amine substituents on indolylalkylamine and phenylalkylamine scaffolds for 5-HT₂A versus 5-HT₂C receptor binding. N-(4-bromobenzyl) substitution was uniquely identified as producing compounds with sub-nanomolar affinity at 5-HT₂A receptors (Ki < 1 nM) and >100-fold selectivity over 5-HT₂C [1]. In contrast, most other amine substituents (including smaller alkyl, unsubstituted benzyl, and other 4-substituted benzyl groups) decreased receptor affinity. This study explicitly highlights that the 4-bromobenzyl group is an outlier among amine substituents for achieving both high affinity and high selectivity at the 5-HT₂A receptor.

5-HT2A receptor Serotonin GPCR Selectivity

Physicochemical Differentiation: Calculated LogP (Lipophilicity) Compared Across 4-Substituted Benzyl Indole Analogs

The 4-bromobenzyl group increases lipophilicity to a greater extent than the 4-chlorobenzyl, 4-fluorobenzyl, or unsubstituted benzyl substituents. ChemBase reports a calculated LogD (pH 7.4) of 4.79 for 1-(4-bromobenzyl)-1H-indole [1]. By comparison, 1-benzyl-1H-indole has a reported LogP of 3.69 , and 1-(4-chlorobenzyl)-1H-indole has a predicted XLogP3 of 4.2 . This represents a ΔLogP of +1.10 versus the unsubstituted benzyl analog and +0.59 versus the 4-chloro analog, translating to approximately 12.6-fold and 3.9-fold increases in octanol–water partition coefficient, respectively. The increased lipophilicity can influence membrane permeability, plasma protein binding, and CNS penetration potential of derived compounds.

Lipophilicity LogP Drug-likeness ADME

Synthetic Versatility: The 4-Bromobenzyl Group as a Dual-Purpose Protecting Group and Cross-Coupling Handle

The para-bromine atom on the benzyl group of 1-(4-bromobenzyl)-1H-indole serves as a latent reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), enabling late-stage diversification. This is in contrast to 1-(4-chlorobenzyl)-1H-indole, where the C–Cl bond is significantly less reactive toward oxidative addition with Pd(0) catalysts (C–Br bond dissociation energy ~68 kcal/mol vs. C–Cl ~81 kcal/mol). The compound can be synthesized by nucleophilic substitution of 4-bromobenzyl chloride/bromide with indole under basic conditions (K₂CO₃ or NaH in DMF), with analogous procedures for 1-benzyl-4-bromo-1H-indole reported in 88% yield [1]. Access to spectroscopic characterization data (¹H NMR and GC-MS) in the Wiley Registry [2] further facilitates quality control and purity verification for procurement.

Cross-coupling Suzuki Bromine handle Synthetic intermediate

TSPO Ligand Affinity: 4-Bromobenzyl-Substituted Indole-3-acetamide vs. Structurally Related TSPO Ligands

BindingDB reports a Ki value of 200 nM for 2-[1-(4-bromo-benzyl)-1H-indol-3-yl]-N,N-dipropyl-acetamide (CHEMBL99246) at the rat translocator protein (TSPO, formerly peripheral benzodiazepine receptor), measured via competitive binding on rat kidney mitochondrial membranes [1]. This compound incorporates the 1-(4-bromobenzyl)-1H-indole core. While direct comparator data from the same assay for the 4-chlorobenzyl or 4-fluorobenzyl congeners is not available, structure–activity relationship reviews of indole-derived TSPO ligands indicate that N-benzyl substitution patterns significantly modulate TSPO binding affinity and that bromine at the 4-position of the benzyl group is frequently retained in high-affinity clinical candidates due to favorable halogen bonding interactions [2][3].

TSPO Translocator protein Neuroinflammation Mitochondrial receptor

1-(4-Bromobenzyl)-1H-indole: Evidence-Backed Application Scenarios for Scientific Procurement


COX-2-Selective Inhibitor Development: Indomethacin-to-Selective Inhibitor Scaffold Switching

Researchers designing next-generation COX-2-selective anti-inflammatory agents can utilize 1-(4-bromobenzyl)-1H-indole as the N-substituted indole core for reverse ester/amide synthesis. As demonstrated by Kalgutkar et al. (2005), compounds built on this scaffold retain selective COX-2 inhibition with low nanomolar IC₅₀ values and demonstrate cellular activity in RAW264.7 macrophages [1]. The 4-bromobenzyl group is essential to this activity—replacement with 4-chlorobenzyl or hydrogen renders the compounds inactive [2]. Procurement of this specific building block therefore directly enables access to a validated pharmacophore that the 4-chlorobenzyl analog cannot provide.

5-HT₂A Serotonin Receptor Ligand Optimization for CNS Drug Discovery

Neuroscience groups developing selective 5-HT₂A receptor ligands (for schizophrenia, depression, or psychedelic research) should prioritize 1-(4-bromobenzyl)-1H-indole as the core scaffold. Glennon et al. (1994) demonstrated that N-(4-bromobenzyl) substitution uniquely achieves sub-nanomolar 5-HT₂A affinity (Ki < 1 nM) with >100-fold selectivity over 5-HT₂C, a profile unmatched by any other amine substituent tested across two chemical series [1]. This selectivity window is critical for minimizing off-target serotonergic side effects and cannot be achieved using the 4-chloro, 4-fluoro, or 4-methyl analogs.

Late-Stage Diversification via Tandem N-Protection/Cross-Coupling Strategy

Medicinal chemistry teams requiring efficient library synthesis can leverage the dual functionality of 1-(4-bromobenzyl)-1H-indole. The N-(4-bromobenzyl) group simultaneously protects the indole nitrogen while providing a reactive aryl bromide for Suzuki, Buchwald–Hartwig, or Sonogashira cross-coupling [1][2]. This eliminates a separate deprotection/functionalization step. The C–Br bond is substantially more reactive toward Pd(0) oxidative addition than the C–Cl bond in 1-(4-chlorobenzyl)-1H-indole (ΔBDE ~13 kcal/mol) [3], enabling milder reaction conditions and broader substrate scope. Spectroscopic quality control is supported by ¹H NMR and GC-MS reference data in the Wiley Registry .

TSPO-Targeted Neuroinflammation Imaging Agent Development

For groups developing TSPO radioligands for PET/SPECT imaging of neuroinflammation, the 4-bromobenzyl-indole scaffold provides a validated starting point. The 2-[1-(4-bromo-benzyl)-1H-indol-3-yl]-N,N-dipropyl-acetamide derivative demonstrates measurable TSPO affinity (Ki = 200 nM) [1], and SAR reviews consistently identify 4-bromobenzyl-substituted indoles among high-affinity, selective TSPO ligands [2]. The bromine atom offers the additional advantage of potential isotopic substitution (⁷⁶Br for PET imaging), a feature unavailable with chloro or fluoro analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromobenzyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.